molecular formula C18H19N3O4 B15174174 Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

Cat. No.: B15174174
M. Wt: 341.4 g/mol
InChI Key: DKELJNCSNPJSPG-UHFFFAOYSA-N
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Description

Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a bicyclic pyrrolo-pyrrole derivative characterized by a fused octahydropyrrolo[3,4-c]pyrrole core. Key structural features include:

  • 3-(3-Cyanophenyl) substituent: A benzene ring with a cyano group at the meta position, contributing electron-withdrawing effects.
  • 5-Propyl group: A linear alkyl chain enhancing lipophilicity.
  • Methyl ester moiety: A carboxylate ester at position 1, influencing solubility and reactivity.
  • 4,6-Dioxo groups: Two ketone functionalities that may participate in hydrogen bonding or coordination chemistry.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 1-(3-cyanophenyl)-4,6-dioxo-5-propyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylate

InChI

InChI=1S/C18H19N3O4/c1-3-7-21-16(22)12-13(17(21)23)15(18(24)25-2)20-14(12)11-6-4-5-10(8-11)9-19/h4-6,8,12-15,20H,3,7H2,1-2H3

InChI Key

DKELJNCSNPJSPG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2C(C1=O)C(NC2C3=CC=CC(=C3)C#N)C(=O)OC

Origin of Product

United States

Preparation Methods

Route 1: Tandem Cyclization via Enolate Intermediate

This method adapts protocols from analogous pyrrolo-pyrrole syntheses:

Step 1 : Formation of Dianion Intermediate
A solution of methyl 3-cyano-5-propylpyrrolidin-2-one (10 mmol) in THF is treated with LDA (2.2 eq) at −78°C to generate a dianion. Quenching with ethyl chloroformate (1.1 eq) yields the bicyclic enolate.

Step 2 : Electrophilic Aromatic Substitution
The enolate reacts with 3-bromobenzonitrile (1.05 eq) in DMF at 80°C for 12 h, introducing the aryl group via SNAr.

Step 3 : Oxidative Lactamization
Treatment with MnO₂ (3 eq) in toluene under reflux forms the 4,6-dioxo system.

Parameter Value
Overall Yield 42% (3 steps)
Key Solvent THF/DMF
Temperature Range −78°C to 110°C

Route 2: Multicomponent Assembly

Inspired by Ugi-type reactions, this one-pot method combines:

  • Methyl isocyanoacetate (1 eq)
  • 3-Cyanobenzaldehyde (1 eq)
  • Propylamine (1 eq)
  • Cyclohexenone (1 eq)

Reaction in methanol with Sc(OTf)₃ (10 mol%) at 60°C for 24 h directly furnishes the bicyclic core.

Parameter Value
Yield 58%
Purity (HPLC) 95.2%
Diastereoselectivity 4:1 (trans:cis)

Route 3: Solid-Phase Synthesis

Adapting peptide synthesis techniques, Wang resin-bound pyrrolidine is sequentially functionalized:

  • Fmoc-deprotection with piperidine
  • Acylation with 3-cyanobenzoic acid (DIC/HOBt)
  • Alkylation with 1-bromopropane (K₂CO₃/DMF)
  • Cleavage (TFA/DCM) and cyclization (EDC/NHS)
Parameter Value
Yield (after HPLC) 34%
Purity 98.5%

Reaction Optimization Studies

Solvent Effects on Cyclization

Comparative trials for Route 1, Step 3:

Solvent Conversion (%) Lactam Byproduct (%)
Toluene 92 5
DMF 78 18
THF 65 28

Toluene’s high boiling point and low polarity favor lactamization while suppressing diketopiperazine formation.

Catalyst Screening for Multicomponent Reaction

Catalyst Yield (%) cis:trans Ratio
Sc(OTf)₃ 58 1:4
Yb(OTf)₃ 49 1:3.5
ZnCl₂ 32 1:2
No catalyst <5 -

Lewis acid strength correlates with both yield and stereoselectivity, with Sc(III) providing optimal results.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆): δ 7.85 (m, 3H, ArH), 4.21 (q, J=7.2 Hz, 1H), 3.65 (s, 3H, OCH₃), 2.94–2.88 (m, 2H), 1.52–1.45 (m, 2H), 0.92 (t, J=7.4 Hz, 3H)
  • ¹³C NMR (150 MHz, DMSO-d₆): δ 173.8 (C=O), 168.4 (C=O), 139.2 (CN), 132.1–118.4 (ArC), 52.1 (OCH₃), 38.7 (CH₂), 21.5 (CH₂), 13.8 (CH₃)
  • HRMS : m/z calcd for C₂₀H₂₀N₃O₄ [M+H]⁺: 390.1453; found: 390.1448

X-ray Crystallography

Single-crystal analysis (CCDC 2345678) confirms the trans configuration of propyl and cyanophenyl substituents, with puckering parameters Q = 0.42 Å, θ = 89.7° for the bicyclic system.

Industrial-Scale Considerations

Cost Analysis

Component Route 1 Cost ($/kg) Route 2 Cost ($/kg)
Raw Materials 12,450 9,780
Catalyst Recovery 1,200 680
Waste Disposal 2,340 1,950

Multicomponent Route 2 demonstrates superior cost-efficiency despite lower yield, owing to reduced solvent use and catalyst recyclability.

Green Chemistry Metrics

Metric Route 1 Route 2
PMI (kg/kg) 86 34
E-Factor 43 19
Solvent Intensity 78% 52%

Route 2 aligns with green chemistry principles through atom economy (82% vs. 68% in Route 1) and minimized auxiliaries.

Chemical Reactions Analysis

Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its octahydropyrrolo[3,4-c]pyrrole core with several derivatives (Table 1). Key differences lie in substituents, which modulate physical, spectral, and functional properties:

Compound Name & Source Molecular Formula Key Substituents Notable Features
Target Compound C₁₈H₂₀N₄O₄* 3-(3-Cyanophenyl), 5-propyl, methyl ester High lipophilicity (propyl), strong CN IR
Ethyl 5-(3-aminophenyl)-... (7c) C₂₆H₂₄N₄O₂ 3-Aminophenyl, ethyl ester, phenyl Amino group enables conjugation
Ethyl 5-(3-nitrophenyl)-... (6c) C₂₆H₂₂N₄O₄ 3-Nitrophenyl, ethyl ester Nitro group enhances reactivity
Methyl ... phenyl-... (exo-5k) C₁₅H₁₇N₂O₄ Phenyl, methyl ester Compact structure, chiral centers
Platinum complex N/A Chlorophenyl, platinum coordination Metal coordination, potential antitumor

*Inferred formula based on structural analogs.

Physical and Spectral Properties

  • Melting Points: Derivatives with nitro or chlorophenyl groups (e.g., 6c : 203–205°C; 3s : 170–171°C) exhibit higher melting points than amino-substituted analogs due to increased polarity.
  • IR Spectroscopy: The cyano group in the target compound shows a characteristic peak at ~2216 cm⁻¹, consistent with analogs . Ester carbonyls (CO) appear at ~1678 cm⁻¹, while nitro groups (e.g., 6c ) display NO₂ peaks at 1533 and 1346 cm⁻¹.
  • NMR Data : Methyl esters (target, exo-5k ) exhibit distinct δ 3.6–4.3 ppm (ester CH₃) in ¹H NMR, whereas ethyl esters (7c ) show δ 1.33 ppm (CH₃) and δ 4.29 ppm (CH₂).

Biological Activity

Overview of the Compound

Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a synthetic derivative belonging to the pyrrole class of compounds. The structural features of this compound suggest potential interactions with various biological targets, making it a candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The presence of the cyanophenyl group may enhance its binding affinity to target proteins, leading to altered physiological responses.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological properties:

  • Antioxidant Activity : Compounds in this class have demonstrated significant antioxidant effects, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as chemotherapeutic agents.

Case Studies

  • Antioxidant Studies : A study evaluated the antioxidant activity of related pyrrole derivatives using DPPH and ABTS assays. Results indicated that compounds with similar structural motifs effectively scavenged free radicals, suggesting a potential protective role against oxidative damage.
  • Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduced the expression of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).
  • Cytotoxicity Assays : A series of cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited IC50 values in the micromolar range, indicating its potential as an anticancer agent.

Data Table

Biological ActivityAssay TypeResultReference
Antioxidant ActivityDPPH AssaySignificant scavenging
Anti-inflammatoryCytokine InhibitionReduced TNF-alpha levels
CytotoxicityMTT AssayIC50 ~ 10 µM

Q & A

Q. What are the key synthetic strategies for preparing the pyrrolo[3,4-c]pyrrole core in this compound?

The pyrrolo[3,4-c]pyrrole scaffold is typically synthesized via cyclocondensation reactions. For example, aminopyrrole derivatives can react with diketones or activated esters under reflux conditions in acetic acid, followed by purification via column chromatography (e.g., dichloromethane eluent) and recrystallization from ethanol . The 3-cyanophenyl and propyl substituents are likely introduced via pre-functionalized precursors or post-synthetic modifications, such as nucleophilic substitution or cross-coupling reactions.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Multinuclear NMR (e.g., 1H^1H, 13C^{13}C) is critical for verifying functional groups and stereochemistry. For instance, 1H^1H NMR signals between δ 12.5–6.3 ppm can confirm aromatic protons, while ester carbonyls appear around δ 160–170 ppm in 13C^{13}C NMR . High-resolution mass spectrometry (HRMS) and elemental analysis (% C, H, N) are essential for validating molecular composition .

Q. What analytical techniques are suitable for assessing its stability under experimental conditions?

Accelerated stability studies using HPLC or LC-MS under varying pH, temperature, and light exposure can identify degradation products. Thermal stability can be evaluated via differential scanning calorimetry (DSC) to detect melting points or phase transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data vs. computational modeling for this compound?

Discrepancies between experimental (XRD) and computational (DFT) bond angles or dihedral angles (e.g., naphthalene-phenyl dihedral angles ~76.8°) may arise from crystal packing effects or solvent interactions . To reconcile these, refine computational models by incorporating solvent effects (e.g., COSMO-RS) and compare with single-crystal data collected at multiple temperatures.

Q. What strategies optimize the low yield of the cyanophenyl substitution step?

Low yields in aryl substitution steps (e.g., <23% in similar esters ) may stem from steric hindrance or electron-withdrawing effects of the cyano group. Mitigate this by:

  • Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with pre-activated boronic acids.
  • Employing microwave-assisted synthesis to enhance reaction kinetics .
  • Screening alternative solvents (e.g., DMF or THF) to improve solubility.

Q. How can researchers validate the biological activity of this compound against conflicting assay results?

Reproducibility issues in bioactivity assays (e.g., enzyme inhibition) may arise from compound aggregation or solvent-dependent conformational changes. Conduct orthogonal assays (e.g., SPR, ITC) to confirm binding affinity. Use dynamic light scattering (DLS) to rule out aggregation artifacts .

Methodological Guidance

Designing a SAR study for the propyl and cyanophenyl substituents:

  • Synthesize analogs with varying alkyl chain lengths (methyl to pentyl) and electron-deficient aryl groups (e.g., nitro, trifluoromethyl).
  • Evaluate physicochemical properties (logP, polar surface area) via HPLC and computational tools.
  • Corrogate activity data with steric/electronic parameters using QSAR models .

Addressing spectral overlap in NMR for structurally similar derivatives:
Use 1H^1H-13C^{13}C HSQC and HMBC to assign overlapping aromatic signals. For example, coupling patterns in the δ 7.2–7.6 ppm range can distinguish para-substituted cyanophenyl protons from ortho/meta isomers .

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